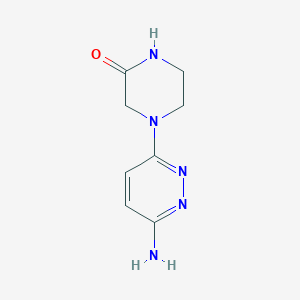

4-(6-Aminopyridazin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-aminopyridazin-3-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-6-1-2-7(12-11-6)13-4-3-10-8(14)5-13/h1-2H,3-5H2,(H2,9,11)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOZUGWRZIHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Halogenation, Coupling, and Reduction

One established approach to synthesize derivatives related to 4-(6-aminopyridazin-3-yl)piperazin-2-one involves a sequence of four main reactions:

Step 1: Bromination of 2-Aminopyridine

2-Aminopyridine is brominated to generate 2-amino-5-bromopyridine. This is achieved by adding 2-aminopyridine and potassium iodate into concentrated sulfuric acid, followed by controlled addition of N-bromosuccinimide at low temperatures (-15 °C) under stirring. The reaction mixture is then concentrated, filtered, and dried to isolate the crude brominated intermediate.Step 2: Oxidation

The crude 2-amino-5-bromopyridine is purified by dissolution in methanol under nitrogen, heating to 55 °C, and decolorizing with activated carbon before filtration and drying.Step 3: Palladium-Catalyzed Coupling Reaction

The brominated intermediate undergoes a palladium-catalyzed coupling with piperazine derivatives to form the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The reaction parameters include the use of ligands and catalysts in specific weight ratios relative to the bromopyridine, solvent volumes (1.4-1.7 times the weight of the bromopyridine), temperatures between 20-30 °C, stirring for 2-4 hours, and controlled oxygen levels (0.0-1.0%).Step 4: Reduction

The coupled product is subjected to reduction using zinc amalgam (Zn(Hg)) with hydrochloric acid or iron with hydrochloric acid to yield the target compound.

This method, while effective, involves multiple reaction steps, requires careful control of reaction conditions, and uses heavy metals and corrosive reagents, which may pose environmental and safety concerns.

One-Step Photocatalytic Synthesis Using Acridine Salt

A more recent and environmentally friendly method involves a one-step photocatalytic reaction that significantly simplifies the synthesis pathway:

- Reactants: 2-Aminopyridine and piperazine-1-tert-butyl formate

- Catalyst: Acridine salt as a photocatalyst

- Oxidant: Molecular oxygen (O2)

- Solvent: Anhydrous dichloroethane

-

- The reaction mixture is irradiated with blue LED light under an oxygen atmosphere.

- The reaction time is approximately 10 hours.

- The environment is replaced with oxygen three times to ensure sufficient oxidant presence.

Workup: After completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Yield: High yield of approximately 95% of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is reported.

This method avoids the use of heavy metals and harsh reducing agents, reducing byproduct formation and improving safety and environmental compatibility. The use of visible light photocatalysis represents a modern advancement in synthetic organic chemistry for this compound class.

Comparative Data Table of Preparation Methods

| Parameter | Multi-Step Halogenation/Coupling/Reduction Method | One-Step Photocatalytic Method |

|---|---|---|

| Number of Steps | 4 | 1 |

| Key Reagents | 2-Aminopyridine, N-bromosuccinimide, Pd catalyst, Zn(Hg), HCl | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, O2 |

| Reaction Conditions | Low temperature (-15 °C) bromination, 20-30 °C coupling, acidic reduction | Blue LED irradiation, oxygen atmosphere, 10 h, room temperature |

| Catalyst Type | Palladium-based catalyst | Organic photocatalyst (acridine salt) |

| Yield | Not explicitly stated, but implied efficient | ~95% |

| Environmental Impact | Uses heavy metals, corrosive acids | Avoids heavy metals, uses green oxidant (O2) |

| Safety | Requires handling of hazardous reagents | Safer, mild conditions |

| Byproduct Formation | Moderate to high | Reduced |

Research Findings and Notes

The multi-step method is well-established and allows for precise control over intermediate purity but involves more complex purification and hazardous reagents.

The photocatalytic approach leverages visible light and oxygen as a green oxidant, minimizing waste and energy consumption, representing a significant advancement in sustainable synthesis.

Both methods target the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate for further conversion to this compound or related compounds.

The photocatalytic method’s use of acridine salt as a catalyst is notable for its efficiency and environmental benefits, reducing reliance on precious metals and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridazin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(6-Aminopyridazin-3-yl)piperazin-2-one has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.

- Anti-Cancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer models. The underlying mechanism involves the inhibition of key signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, leading to increased apoptosis and decreased cell migration.

| Parameter | Control Group (%) | Treatment Group (%) |

|---|---|---|

| Cell Proliferation Rate | 100 | 30 |

| Migration Rate | 100 | 25 |

| Tumor Size (mm³) | 500 | 150 |

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems. It is being explored for its potential as an anxiolytic and antidepressant agent, with preliminary data suggesting it may enhance serotonin and dopamine signaling.

Biochemical Probes

Due to its structural features, this compound is being utilized as a biochemical probe to study enzyme mechanisms and metabolic pathways. It can serve as an inhibitor for specific enzymes involved in metabolic processes.

Case Study 1: Anti-Cancer Properties

A recent study evaluated the anti-cancer effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the modulation of the PI3K/AKT signaling pathway.

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the anxiolytic effects of the compound, researchers found that administration led to reduced anxiety-like behavior in rodent models. Behavioral tests indicated enhanced exploratory behavior and reduced stress responses, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their substituents:

| Compound Name | Core Structure | Substituents | Key Modifications |

|---|---|---|---|

| 4-(6-Aminopyridazin-3-yl)piperazin-2-one | Piperazinone-pyridazine | 6-NH₂ on pyridazine | Enhanced solubility and H-bonding |

| 4-(5-Bromopyridin-2-yl)piperazin-2-one | Piperazinone-pyridine | 5-Br on pyridine | Increased lipophilicity |

| 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one | Piperazinone with acyl chain | Trifluorophenyl and amino groups | Improved target selectivity |

| 1-(3-Chlorophenyl)piperazin-2-one | Piperazinone | 3-Cl on phenyl | Cytotoxic activity enhancement |

Key Observations:

- Amino vs. Halogen Substituents: The amino group in this compound likely improves aqueous solubility compared to bromo or chloro analogs (e.g., 4-(5-bromopyridin-2-yl)piperazin-2-one) . Halogenated derivatives, such as 1-(3-chlorophenyl)piperazin-2-one, exhibit increased lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

- Complex Side Chains: The DPP-IV inhibitor [4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one] demonstrates that extended acyl chains with fluorinated aromatic groups enhance binding affinity and selectivity for enzymatic targets .

Enzyme Inhibition (DPP-IV)

- Reference Compound: The DPP-IV inhibitor in showed high binding affinity due to its trifluorophenyl and amino substituents, critical for interacting with the enzyme's hydrophobic pocket .

- However, the lack of a fluorinated aromatic group could reduce potency .

Cytotoxicity in Cancer Cell Lines

- Chlorophenyl Derivatives : Compounds like 1-(3-chlorophenyl)piperazin-2-one demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cells, with IC₅₀ values in the micromolar range .

- Amino-Substituted Analogs: No direct cytotoxicity data for this compound is available, but structurally related sigma-2 agonists (e.g., CB-64D) induced apoptosis in MCF-7 breast cancer cells via caspase-independent pathways . This suggests that amino-substituted piperazinones may act through unique mechanisms compared to halogenated derivatives.

Physicochemical and Pharmacokinetic Properties

Key Insights:

- Fluorinated derivatives (e.g., DPP-IV inhibitor) balance lipophilicity and metabolic stability, making them more suitable for oral administration .

Biological Activity

4-(6-Aminopyridazin-3-yl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent studies and findings.

Chemical Structure and Properties

- Chemical Formula : C10H12N4O

- CAS Number : 1598158-73-6

- Molecular Weight : 208.23 g/mol

The compound features a piperazine ring substituted with a pyridazine moiety, which is crucial for its biological activity. The presence of the amino group on the pyridazine enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity.

- Signaling Pathway Modulation : It has been shown to modulate pathways such as the EGFR/PI3K/AKT/mTOR signaling cascade, which is critical in cancer cell proliferation and survival.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. For instance, it has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) models by:

- Inhibiting Cell Proliferation : The compound reduced cell proliferation rates significantly in vitro.

- Suppressing Migration and Invasion : It inhibited the migration and invasion of cancer cells, indicating potential as an anti-metastatic agent.

Study Results :

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Proliferation Rate (%) | 100% | 30% |

| Migration Rate (%) | 100% | 25% |

| Tumor Size (mm³) | 500 | 150 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

-

NSCLC Model Study :

- In a xenograft model, treatment with this compound resulted in a marked decrease in tumor size compared to controls, supporting its potential as an anti-cancer agent.

-

Inflammation Model Study :

- In animal models of inflammation, the compound reduced inflammatory markers significantly, indicating its therapeutic potential in conditions like rheumatoid arthritis.

Q & A

Q. What are the critical steps in synthesizing 4-(6-Aminopyridazin-3-yl)piperazin-2-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key considerations include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) may enhance reaction rates but require monitoring to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (e.g., THF) are used for Grignard reactions .

- Purification : Column chromatography or preparative HPLC is employed to isolate the final product, with purity assessed via HPLC (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton and carbon environments, with aromatic protons in pyridazine (δ 7.2–8.5 ppm) and piperazinone (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 259.23 g/mol) and fragmentation patterns .

- HPLC : Retention time consistency and peak symmetry ensure purity (>98%) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Molecular weight : 259.23 g/mol (calculated via PubChem) .

- Solubility : Moderate solubility in DMSO and ethanol, limited in water, necessitating solvent optimization for biological assays .

- Functional groups : The aminopyridazine moiety enhances hydrogen bonding, while the piperazinone ring contributes to conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across studies?

- Assay standardization : Validate cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Structural analogs : Compare activity with derivatives (e.g., 3-(2-chloro-6-fluorophenyl)-substituted piperazinones) to identify critical substituents .

- Reference standards : Use certified impurities (e.g., EP/BP standards) to rule out degradation products .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular docking : Simulate binding to dopamine D2 receptors (PDB: 6CM4) or MDM2 (PDB: 4HG7) using AutoDock Vina .

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations in GROMACS .

- QSAR models : Coramine substituent effects (e.g., logP, polar surface area) with IC50 values from kinase assays .

Q. How does the aminopyridazine moiety influence pharmacokinetic properties?

- Metabolic stability : In vitro microsomal assays (human/rat liver microsomes) show t½ >60 min, suggesting moderate hepatic clearance .

- Permeability : Caco-2 monolayer assays indicate moderate absorption (Papp >5 × 10⁻⁶ cm/s) due to hydrogen-bonding capacity .

Q. What in vivo models are suitable for evaluating the antipsychotic potential of this compound?

- Rodent behavioral assays : Forced swim test (FST) for antidepressant activity and prepulse inhibition (PPI) for antipsychotic effects .

- Dopamine D2 receptor occupancy : PET imaging with [¹¹C]raclopride in non-human primates .

Methodological & Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers optimize synthetic yield in scale-up processes?

- Catalyst screening : Pd/C for hydrogenation steps improves efficiency .

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.